Product packaging for 7-Bromoindolo[2,1-b]quinazoline-6,12-dione(Cat. No.:)

7-Bromoindolo[2,1-b]quinazoline-6,12-dione

Cat. No.: B13687256
M. Wt: 327.13 g/mol
InChI Key: ZXRKLTZBQTUQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromoindolo[2,1-b]quinazoline-6,12-dione is a brominated analogue of the naturally occurring alkaloid tryptanthrin, a scaffold recognized for its diverse and potent biological activities. This compound is of significant interest in medicinal chemistry and drug discovery research, particularly in the fields of oncology and infectious diseases. Tryptanthrin derivatives have demonstrated compelling antiproliferative effects against various human cancer cell lines through multiple mechanisms, including the inhibition of multidrug resistance-associated proteins like P-glycoprotein (P-gp), induction of DNA damage, and interference with key enzymatic targets such as indoleamine 2,3-dioxygenase (IDO) and topoisomerase II . Furthermore, this chemical class exhibits potent antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum , with efficacy in the nanomolar range, making it a promising candidate for antimalarial research . The incorporation of a bromine atom at the 7-position is a common medicinal chemistry strategy to explore structure-activity relationships, potentially influencing the compound's electronic properties, binding affinity, and metabolic stability. Researchers value this compound as a key intermediate for the synthesis of novel derivatives and as a pharmacological tool for probing biological pathways. This product is intended for research purposes as a reference standard or for use in in vitro assays. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H7BrN2O2 B13687256 7-Bromoindolo[2,1-b]quinazoline-6,12-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H7BrN2O2

Molecular Weight

327.13 g/mol

IUPAC Name

7-bromoindolo[2,1-b]quinazoline-6,12-dione

InChI

InChI=1S/C15H7BrN2O2/c16-9-5-3-7-11-12(9)13(19)14-17-10-6-2-1-4-8(10)15(20)18(11)14/h1-7H

InChI Key

ZXRKLTZBQTUQSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C4=C(C(=CC=C4)Br)C(=O)C3=N2

Origin of Product

United States

Investigation of Structure Activity Relationships Sar for 7 Bromoindolo 2,1 B Quinazoline 6,12 Dione Analogues

Conformational Landscape and Molecular Flexibility

The three-dimensional arrangement of a molecule, its conformational landscape, is a critical determinant of its interaction with biological targets. For analogues of 7-Bromoindolo[2,1-b]quinazoline-6,12-dione, the largely planar and rigid tetracyclic core structure significantly restricts molecular flexibility. This rigidity can be advantageous for biological activity, as it reduces the entropic penalty upon binding to a receptor.

Computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are employed to explore the conformational possibilities of these molecules. researchgate.netnih.gov For the parent compound, tryptanthrin (B1681603), X-ray crystallography has confirmed its planar structure. rsc.org When substitutions are introduced to the core, particularly at positions that allow for rotational freedom, the conformational landscape becomes more complex. For instance, the introduction of flexible side chains can allow the molecule to adopt different conformations to better fit into a binding pocket. MD simulations of substituted quinazoline (B50416) derivatives have been used to assess the conformational stability of the ligand-receptor complex, providing insights into how molecular flexibility influences binding. researchgate.net

The planarity of the indolo[2,1-b]quinazoline-6,12-dione system is a key feature. The table below summarizes the typical bond lengths within the core structure, highlighting the delocalized nature of the electron system which contributes to its rigidity.

BondTypical Bond Length (Å)Bond Type
C=O~1.23Double
C-N~1.38Single (Amide)
C=C (Aromatic)~1.40Aromatic
C-Br~1.91Single

Stereochemical Influence on Molecular Recognition

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. nih.govbiomedgrid.combiomedgrid.com While the core of this compound is achiral, the introduction of substituents can create stereocenters, leading to enantiomers or diastereomers. The differential biological activity of stereoisomers is a well-established principle in pharmacology. biomedgrid.combiomedgrid.com For instance, the antihypertensive drug methyldopa (B1676449) is active only in its S-isomer form. biomedgrid.com

In the context of indolo[2,1-b]quinazoline-6,12-dione analogues, if a substituent introduces a chiral center, the resulting enantiomers can exhibit significantly different biological activities. This is because the spatial arrangement of atoms in one enantiomer may allow for optimal interactions with a receptor, while the other enantiomer may bind with lower affinity or not at all. nih.gov Techniques such as chiral high-performance liquid chromatography (HPLC) are essential for the separation and analysis of enantiomers to evaluate their individual biological profiles. mdpi.com

Furthermore, geometric isomerism, such as Z/E isomerism around a double bond, can also influence activity. A study on a tryptanthrin-6-oxime derivative investigated the Z/E isomerism and found that the compound exists as a single, more stable isomer. mdpi.com This highlights that even without a traditional chiral center, the fixed spatial arrangement of atoms in geometric isomers can dictate molecular recognition.

The following table illustrates the potential impact of stereochemistry on biological activity.

IsomerHypothetical Receptor InteractionExpected Biological Activity
(R)-enantiomerOptimal fit with receptor binding siteHigh
(S)-enantiomerSteric hindrance prevents optimal bindingLow or None
E-isomerFavorable orientation of substituents for bindingActive
Z-isomerUnfavorable orientation of substituentsInactive

Role of the Bromine Atom at C-7 in Modulating Bio-molecular Interactions

The introduction of a bromine atom at the C-7 position of the indolo[2,1-b]quinazoline-6,12-dione scaffold is a strategic modification that can significantly influence its biological activity. Halogen atoms, particularly bromine and iodine, can participate in a type of non-covalent interaction known as halogen bonding. nih.gov This interaction occurs between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on a biological macromolecule, such as a carbonyl oxygen or an aromatic ring. nih.gov

The presence of the bromine atom at C-7 can therefore introduce an additional, directional interaction with a biological target, potentially increasing binding affinity and specificity. Studies on other 6-substituted quinazoline derivatives have shown that the presence of a halogen atom can improve anticancer effects. nih.gov The C-Br bond is polarizable, which can also contribute to favorable van der Waals and dipole-dipole interactions within a receptor binding pocket.

The properties of the bromine atom that influence its role in biomolecular interactions are summarized below.

PropertyValue/DescriptionImplication for Bio-molecular Interaction
Van der Waals Radius1.85 ÅContributes to steric interactions and can enhance binding through shape complementarity.
Electronegativity (Pauling scale)2.96Creates a dipole moment in the C-Br bond, influencing electrostatic interactions.
PolarizabilityHighAllows for the formation of halogen bonds (C-Br···Nu) with nucleophilic atoms in the receptor.
LipophilicityIncreases lipophilicityCan improve membrane permeability and access to intracellular targets.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.comresearchgate.net For analogues of this compound, QSAR studies are invaluable for predicting the activity of novel compounds before their synthesis, thereby guiding the design of more potent molecules. biointerfaceresearch.com

A QSAR study on indolo[2,1-b]quinazoline (B1258998) analogues with cytotoxic activity against breast cancer cells identified several key molecular descriptors that correlate with their activity. nih.gov These descriptors, calculated using density functional theory (DFT), included electronic and geometric properties of the molecules. The study was able to discriminate between active and inactive analogues based on a small number of descriptors, such as partial charges on specific atoms and bond orders, demonstrating the predictive power of the QSAR model. nih.gov

The general workflow of a QSAR study involves several steps, as outlined in the table below.

StepDescriptionExample for Indoloquinazoline Analogues
1. Data Set SelectionA series of compounds with known biological activities (e.g., IC50 values) is selected.A set of this compound analogues with measured cytotoxicities.
2. Descriptor CalculationMolecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.Calculation of descriptors like HOMO/LUMO energies, dipole moment, and molecular weight. researchgate.netnih.gov
3. Model DevelopmentA mathematical model is developed to correlate the descriptors with the biological activity using statistical methods like multiple linear regression (MLR).An equation of the form: Activity = c0 + c1D1 + c2D2 + ... is generated, where D are the descriptors.
4. Model ValidationThe predictive ability of the model is assessed using internal and external validation techniques.Cross-validation and prediction of activity for a test set of compounds. nih.gov

Pharmacophore Elucidation and Ligand Design Principles

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. nih.govopenmedicinalchemistryjournal.com For this compound analogues, elucidating the pharmacophore is a key step in understanding their mechanism of action and in designing novel ligands with improved properties. nih.gov

Pharmacophore models for quinazoline-based inhibitors often include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. mdpi.com The indolo[2,1-b]quinazoline-6,12-dione scaffold itself contains several of these features: the carbonyl groups at positions 6 and 12 can act as hydrogen bond acceptors, and the fused aromatic rings provide a large hydrophobic surface for interaction with the target. The bromine atom at C-7 can be considered a halogen bond donor feature.

Structure-based design, which utilizes the three-dimensional structure of the target protein, is a powerful approach for designing new ligands. nih.gov By docking potential ligands into the active site of a receptor, it is possible to predict their binding mode and affinity. This information, combined with the pharmacophore model, provides a rational basis for modifying the structure of this compound to enhance its interaction with the target. For example, substituents can be added to the scaffold to form additional hydrogen bonds or hydrophobic interactions with specific amino acid residues in the binding pocket. mdpi.comnih.gov

The key principles of ligand design for this class of compounds are summarized in the following table.

Design PrincipleRationaleExample Modification to this compound
Enhance Hydrophobic InteractionsMany receptor binding sites have hydrophobic pockets.Introduction of alkyl or aryl groups at positions that interact with these pockets.
Introduce Hydrogen Bonding GroupsHydrogen bonds are crucial for binding affinity and specificity.Addition of -OH, -NH2, or other hydrogen bonding groups at appropriate positions.
Optimize Halogen BondingThe C-7 bromine can form a halogen bond with a nucleophilic partner.Modifying the electronic properties of the aromatic system to enhance the σ-hole on the bromine atom.
Scaffold HoppingReplacing the core scaffold with a different one while retaining the key pharmacophoric features.Replacing the indoloquinazoline core with another bioisosteric heterocyclic system.

Molecular Mechanisms of Action and Biological Target Engagement

Elucidation of Specific Cellular and Enzymatic Targets

Interaction with DNA and Topoisomerase Enzyme Systems

While direct studies on 7-Bromoindolo[2,1-b]quinazoline-6,12-dione are limited, research on the broader class of indolo[2,1-b]quinazolin-6,12-diones, particularly the parent compound tryptanthrin (B1681603) and its analogues, indicates a significant interaction with DNA and associated enzymes. These compounds are known to bind to DNA, potentially through intercalation, a process where a molecule inserts itself between the base pairs of a DNA double helix. nih.gov This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects.

Furthermore, derivatives of this chemical class have been shown to act as inhibitors of topoisomerase enzymes. Topoisomerases are crucial for managing the topological state of DNA during various cellular processes. By inhibiting these enzymes, these compounds can induce DNA strand breaks, ultimately triggering programmed cell death in proliferating cells. This mechanism is a key feature of many established anticancer drugs.

Modulation of Indoleamine 2,3-Dioxygenase (IDO1) Pathway

The Indoleamine 2,3-dioxygenase 1 (IDO1) pathway is a critical regulator of the immune system. IDO1 is an enzyme that catabolizes the essential amino acid tryptophan, leading to a localized depletion of tryptophan and the production of metabolites known as kynurenines. This process can suppress T-cell activity and promote immune tolerance, which is often exploited by cancer cells to evade immune surveillance.

Recent studies have highlighted that tryptanthrin derivatives are potent inhibitors of IDO1. nih.gov Molecular docking studies of 8-substituted tryptanthrin analogues have suggested that IDO1 is a primary target, with these compounds exhibiting strong binding affinities to the enzyme. researchgate.net By inhibiting IDO1, these compounds can potentially restore anti-tumor immunity by preventing tryptophan depletion and the subsequent suppression of T-cell function. This makes the IDO1 pathway a significant target for the therapeutic action of this compound and related compounds.

Inhibition of Key Inflammatory Mediators (e.g., COX-2, 5-LOX, NOS)

Chronic inflammation is a key factor in the development and progression of various diseases. This compound, as a derivative of tryptanthrin, is implicated in the potent inhibition of several key inflammatory mediators.

Cyclooxygenase-2 (COX-2): Tryptanthrin has been identified as a potent and selective inhibitor of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.gov

5-Lipoxygenase (5-LOX): The parent compound, tryptanthrin, also demonstrates inhibitory activity against 5-LOX, an enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators. nih.gov

Nitric Oxide Synthase (NOS): Tryptanthrin has been shown to inhibit the production of nitric oxide (NO) in macrophages by suppressing the expression of inducible nitric oxide synthase (iNOS). evitachem.com This dual inhibition of both prostaglandin (B15479496) and nitric oxide synthesis underscores the significant anti-inflammatory potential of this class of compounds.

Interference with Microbial Pathogen Processes (in vitro)

The indolo[2,1-b]quinazoline (B1258998) scaffold is recognized for its broad-spectrum antimicrobial properties. Derivatives of this structure have demonstrated activity against a variety of pathogenic organisms. Specifically, this compound has been noted for its potential in the treatment of mycobacterial infections, including multi-drug resistant tuberculosis. nih.gov The mechanism of action is believed to involve the disruption of essential cellular processes within the microbes. nih.gov

While the broad antimicrobial activity is established, specific Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of pathogens are not extensively documented in the available literature. However, the consistent reporting of its antimicrobial potential highlights its significance in this area.

Cellular Mechanistic Investigations (In Vitro Studies)

Analysis of Cellular Growth Inhibition Profiles (in vitro)

Derivatives of the indolo[2,1-b]quinazoline-6,12-dione structure have consistently demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanisms for this cellular growth inhibition include the induction of apoptosis (programmed cell death) and interference with cell cycle progression.

Biochemical Pathways Leading to Programmed Cell Death (Apoptosis/Necrosis)

Indolo[2,1-b]quinazoline-6,12-dione derivatives are potent inducers of programmed cell death, primarily through the intrinsic apoptotic pathway. nih.gov Studies on related compounds show that they can trigger apoptosis in a dose-dependent manner. mdpi.com The process is often initiated by the disruption of the mitochondrial membrane potential. mdpi.com

A key mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. mdpi.com This shift in the Bax/Bcl-2 ratio is a critical step that leads to mitochondrial dysfunction. Further investigation into quinazolinedione derivatives shows a reduction in phosphorylated Akt (p-Akt), which in turn diminishes the anti-apoptotic activity of Bcl-2 and promotes the dephosphorylation of Bad, another pro-apoptotic protein. nih.gov This cascade results in the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov

The released cytochrome c activates a cascade of cysteine proteases known as caspases. Specifically, the activation of caspase-9 is a hallmark of the intrinsic pathway, which subsequently activates executioner caspases like caspase-3. nih.gov Tryptanthrin-derived indoloquinazolines have been shown to induce apoptosis through the activation of caspase-3/7. nih.gov The process is also supported by the upregulation and activation of the tumor suppressor protein p53. nih.gov In some cancer cell lines, treatment with tryptanthrin derivatives leads to a significant increase in the percentage of cells undergoing both early and late apoptosis. mdpi.com

Interactive Data Table: Key Proteins in Apoptosis Induced by Indoloquinazolines
Protein/FamilyRole in ApoptosisEffect of Compound ExposureReference
Bcl-2Anti-apoptoticDownregulated/Inhibited nih.govmdpi.com
BaxPro-apoptoticUpregulated mdpi.com
BadPro-apoptoticDephosphorylated (Activated) nih.gov
Akt (p-Akt)Anti-apoptotic signalingDownregulated nih.gov
Caspase-9Initiator caspase (intrinsic pathway)Upregulated/Activated nih.gov
Caspase-3/7Executioner caspasesActivated nih.gov
p53Tumor suppressorUpregulated/Activated nih.gov

Molecular Signaling Pathways Affected by Compound Exposure

The biological activities of this compound and its analogs are mediated by their interaction with several crucial molecular signaling pathways, particularly the Akt and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov The deregulation of these pathways is deeply implicated in carcinogenesis. nih.gov

Studies on synthetic tryptanthrin derivatives, including an 8-bromo substituted compound, revealed significant inhibition of the PI3K/Akt pathway, which is correlated with tumor progression in hepatocellular carcinoma. nih.gov Furthermore, these compounds modulate the MAPK pathways, which include ERK, JNK, and p38. Research showed that 8-bromo-tryptanthrin inhibited phosphorylated ERK (p-ERK) and increased phosphorylated p38 (p-p38) in Hep3B cells. nih.gov Interestingly, while some studies report that tryptanthrin suppresses JNK, others have found that tryptanthrin-6-oxime exhibits a high affinity for JNK1-3, suggesting that structural modifications can alter target engagement. nih.govfrontiersin.org

Investigation of Anti-Adhesion and Anti-Migration Mechanisms (in vitro)

The tryptanthrin scaffold has demonstrated significant potential in inhibiting cancer cell migration, a critical step in metastasis. mdpi.comresearchgate.net In vitro wound-healing or scratch assays have shown that treatment with tryptanthrin derivatives can remarkably reduce the migration of various cancer cells, including non-small cell lung cancer (A549) and colorectal cancer (HCT116 and HT29) cell lines. mdpi.comnih.gov

The precise molecular mechanisms are still under investigation, but some evidence points towards interference with the intracellular actin dynamics. researchgate.net The expression of Axl, a receptor tyrosine kinase that plays a key role in the epithelial-mesenchymal transition (EMT)—an essential process for metastasis—has also been shown to be suppressed by tryptanthrin. researchgate.net

Comparative Mechanistic Studies with Related Indoloquinazoline Alkaloids

The biological activity of indoloquinazoline alkaloids is significantly influenced by the type and position of substituents on the core structure.

Comparison with Parent Compound (Tryptanthrin): Halogenation of the tryptanthrin scaffold often enhances cytotoxic and anti-proliferative activity. For instance, an 8-bromo substituted derivative demonstrated superior anti-proliferative effects in Hep3B cells compared to the unsubstituted parent compound, tryptanthrin. nih.gov Similarly, 8-fluorotryptanthrin was found to inhibit the proliferation of various tumor cell lines at lower concentrations than tryptanthrin. bohrium.com This suggests that the addition of a halogen atom at certain positions can significantly increase potency.

Comparison of Isomers: The position of the halogen atom is critical. A study directly comparing bromo-substituted tryptanthrins found that the 8-bromo derivative had superior anti-proliferative activity over the 2-bromo derivative, indicating that the C-8 position is particularly sensitive to modification for enhancing this effect. nih.gov

Comparison with Other Heterocyclic Scaffolds: While sharing the quinazoline (B50416) core, other related alkaloids like pyrazino[2,1-b]quinazoline-3,6-diones show different biological profiles. These compounds have been investigated primarily for their antiparasitic and antibacterial activities, with mechanisms often linked to efflux pump inhibition in bacteria rather than the direct cytotoxic pathways seen with tryptanthrins. mdpi.com This highlights how modifications to the fused ring system can fundamentally alter the primary biological targets and mechanisms of action.

Exploration of Polypharmacological Activities

The indolo[2,1-b]quinazoline-6,12-dione scaffold exhibits a remarkable range of biological activities, positioning it as a "privileged structure" in medicinal chemistry. This polypharmacology suggests that compounds like this compound may interact with multiple biological targets. researchgate.netrsc.org

The diverse activities reported for tryptanthrin and its derivatives include:

Anticancer: Widespread activity has been observed against numerous cancer cell lines, including breast, lung, leukemia, and liver cancers, acting through mechanisms like apoptosis induction and cell cycle arrest. mdpi.comnih.govrsc.org

Anti-inflammatory: Tryptanthrin inhibits key inflammatory mediators, including cyclooxygenase-2 (COX-2), and suppresses the production of pro-inflammatory cytokines like IL-6. frontiersin.orgresearchgate.net

Antiparasitic: The scaffold is effective against a variety of protozoan parasites, including Plasmodium falciparum (malaria), Leishmania species, and Trypanosoma brucei. researchgate.netnih.govresearchgate.net

Antimicrobial: Activity has been documented against pathogenic bacteria and fungi. frontiersin.orgresearchgate.net

Antiviral: Tryptanthrin has also shown potential as an antiviral agent. frontiersin.org

Neuroprotective: More recently, derivatives have been designed and evaluated as multi-target agents for the treatment of Alzheimer's disease, showing cholinesterase inhibitory activity and the ability to prevent amyloid plaque generation. mdpi.com

This broad spectrum of activities underscores the therapeutic potential of the indoloquinazoline core structure and its derivatives. rsc.org

Computational Chemistry and in Silico Studies of 7 Bromoindolo 2,1 B Quinazoline 6,12 Dione

Molecular Docking Simulations for Ligand-Protein Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns of ligands with the active sites of proteins.

While specific molecular docking studies focused exclusively on 7-Bromoindolo[2,1-b]quinazoline-6,12-dione are not extensively detailed in the available literature, the broader class of quinazoline (B50416) derivatives has been the subject of such investigations. For instance, various quinazoline derivatives have been docked against targets like the epidermal growth factor receptor (EGFR) kinase to predict their binding modes and affinities. nih.govwaocp.org These studies often reveal key interactions, such as hydrogen bonds and π-π stacking, that contribute to the stability of the ligand-protein complex. nih.gov The insights from docking studies on analogous compounds can inform hypotheses about how the 7-bromo substituent might influence binding to various biological targets.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to calculate various molecular properties and reactivity descriptors.

For derivatives of the parent structure, indolo[2,1-b]quinazoline-6,12-dione (tryptanthrin), DFT calculations have been employed to analyze structural properties and are found to be in good agreement with experimental results. nih.gov DFT analysis, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-31++G(d,p), helps in understanding the reactivity profile of these molecules. nih.govnih.gov Such calculations can determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap, electronegativity, and hardness. These descriptors provide insights into the chemical reactivity and the sites susceptible to electrophilic or nucleophilic attack. nih.govsemanticscholar.org For this compound, DFT would be crucial in understanding how the electron-withdrawing nature of the bromine atom at the 7-position affects the electronic distribution and reactivity of the entire molecule.

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT for Quinazolinone Derivatives (Note: This table is illustrative of the types of data generated from DFT studies on related compounds, as specific data for this compound is not available.)

DescriptorTypical Calculated Value RangeSignificance
HOMO Energy-6.0 to -7.0 eVIndicates electron-donating ability
LUMO Energy-2.0 to -3.0 eVIndicates electron-accepting ability
Energy Gap (HOMO-LUMO)3.5 to 4.5 eVRelates to chemical reactivity and stability
Electronegativity (χ)4.0 to 5.0 eVMeasures the power of an atom to attract electrons
Hardness (η)1.7 to 2.3 eVMeasures resistance to change in electron distribution

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Enzyme Active Site Interactions

There is currently no specific information available in the public domain regarding the use of Quantum Mechanics/Molecular Mechanics (QM/MM) approaches to study the interactions of this compound within enzyme active sites.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Binding

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and stability of ligand-protein complexes over time.

Virtual Screening and Lead Optimization through Cheminformatics

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Cheminformatics plays a crucial role in this process, as well as in the subsequent lead optimization.

The indoloquinazoline scaffold is recognized for its therapeutic potential, making it an attractive candidate for virtual screening campaigns and lead optimization strategies. nih.gov While specific virtual screening efforts to identify this compound have not been detailed, related structures like pyrrolo[1,2-a]quinazoline derivatives have been identified through virtual screening as potential inhibitors of targets such as DNA gyrase B of Mycobacterium tuberculosis. nih.gov Lead optimization, a process that involves modifying a lead compound to improve its properties, often utilizes computational tools to guide the synthesis of new derivatives with enhanced activity and better pharmacokinetic profiles. nih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Computational)

Computational methods are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which is a critical step in evaluating their potential for clinical success.

For derivatives of tryptanthrin (B1681603), in silico ADME predictions have been performed to evaluate bioavailability. mdpi.comresearchgate.net These computational models can predict various pharmacokinetic parameters and assess whether a compound adheres to established guidelines for drug-likeness, such as Lipinski's Rule of Five. nih.gov Such analyses provide an early indication of a compound's potential to be orally absorbed and to exhibit favorable pharmacological characteristics. nih.gov

Table 2: Predicted Physicochemical and ADME Properties for Indolo[2,1-b]quinazoline-6,12-dione Derivatives (Note: This table illustrates typical ADME parameters predicted computationally for this class of compounds. Specific values for the 7-bromo derivative would require a dedicated in silico study.)

PropertyPredicted Value/AdherenceImportance in Drug Development
Molecular Weight< 500 g/mol Adherence to Lipinski's Rule of Five
LogP< 5Adherence to Lipinski's Rule of Five (Lipophilicity)
H-bond Donors< 5Adherence to Lipinski's Rule of Five
H-bond Acceptors< 10Adherence to Lipinski's Rule of Five
Human Intestinal AbsorptionHighPredicts oral bioavailability
Blood-Brain Barrier PermeationVariesImportant for CNS-targeting drugs

Advanced Research Applications and Translational Potential in Chemical Biology

Development of Chemical Probes for Receptor and Enzyme Deconvolution

The indolo[2,1-b]quinazoline-6,12-dione scaffold, from which 7-bromoindolo[2,1-b]quinazoline-6,12-dione is derived, is recognized for its wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties. nih.govresearchgate.net This inherent bioactivity implies that these compounds interact with specific biological macromolecules, such as enzymes and receptors, to elicit their effects.

The strategic placement of a bromine atom at the 7-position offers a versatile chemical handle for the development of chemical probes aimed at target identification and deconvolution. This bromine atom can be functionalized to incorporate reporter tags (like fluorophores or biotin) or photo-affinity labels without drastically altering the core pharmacophore responsible for target binding. Such probes are invaluable tools in chemical biology for:

Target Identification: Identifying the specific protein targets with which the compound interacts within a complex biological system.

Mechanism of Action Studies: Elucidating how the compound modulates the function of its target protein.

Binding Site Mapping: Pinpointing the precise location on the target protein where the compound binds.

While the parent compound, tryptanthrin (B1681603), has been noted for its inhibitory effects on enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), the development of a 7-bromo-derivatized probe could facilitate more precise studies of these interactions and uncover new biological targets. nih.gov

Utility as Key Synthetic Intermediates in Complex Organic Synthesis

The this compound molecule serves as a valuable intermediate in the field of organic synthesis. The presence of the bromine atom, an electron-withdrawing group on the aromatic ring, not only modulates the electronic properties of the core structure but also provides a reactive site for further chemical elaboration. nih.govevitachem.com

This utility is primarily based on the versatility of the carbon-bromine bond in modern cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of complex molecules from a common starting material. The table below summarizes key synthetic transformations where this compound can be employed as a key intermediate.

Reaction TypeReagents & ConditionsResulting StructureSynthetic Utility
Suzuki Coupling Aryl/vinyl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃)7-Aryl/vinyl-indolo[2,1-b]quinazoline-6,12-dioneIntroduction of diverse aromatic or unsaturated groups to modulate biological activity or material properties.
Heck Coupling Alkenes, Pd catalyst, base7-Alkenyl-indolo[2,1-b]quinazoline-6,12-dioneElongation of the conjugated system, useful for tuning photophysical properties.
Sonogashira Coupling Terminal alkynes, Pd/Cu catalysts, base7-Alkynyl-indolo[2,1-b]quinazoline-6,12-dioneCreation of rigid, linear extensions for applications in molecular electronics and materials science.
Buchwald-Hartwig Amination Amines, Pd catalyst, base7-Amino-indolo[2,1-b]quinazoline-6,12-dioneIntroduction of nitrogen-containing functional groups to explore new pharmacological interactions.
Cyanation Cyanide source (e.g., Zn(CN)₂), Pd catalyst7-Cyano-indolo[2,1-b]quinazoline-6,12-dioneInstallation of a nitrile group, which can be further hydrolyzed to carboxylic acids or reduced to amines.

These synthetic routes underscore the compound's role as a foundational building block for creating novel derivatives with potentially enhanced or entirely new functionalities.

Design and Synthesis of Photoactivatable Derivatives for Optogenetic Applications

Optogenetics requires molecules that can be controlled with high spatiotemporal precision using light. The design of photoactivatable, or "caged," derivatives of bioactive compounds is a key strategy in this field. The indolo[2,1-b]quinazoline-6,12-dione scaffold presents a promising core for such applications.

The synthesis of photoactivatable derivatives would involve the installation of a photolabile protecting group (PPG) onto a functionally critical position of the molecule. Upon irradiation with a specific wavelength of light, the PPG is cleaved, releasing the active compound and initiating a biological response. The 7-bromo position could be converted to a hydroxyl or amino group, which can then be modified with common PPGs like o-nitrobenzyl or coumarinylmethyl ethers.

Conceptual Design Strategy:

Functionalization: Convert the 7-bromo group to a more suitable functional handle (e.g., -OH, -NH₂) via nucleophilic aromatic substitution or transition-metal-catalyzed reactions.

Caging: React the functionalized tryptanthrin derivative with a photolabile caging group (e.g., 4,5-dimethoxy-2-nitrobenzyl bromide).

Application: The resulting "caged" and inactive molecule can be introduced into a biological system. Localized irradiation with UV or visible light would then uncage the molecule, releasing the active 7-substituted tryptanthrin derivative at a precise time and location for targeted studies of cellular signaling pathways.

While specific photoactivatable derivatives of this compound have not been extensively reported, the underlying chemistry and the photostable nature of the core scaffold make it a viable candidate for future development in this area.

Exploration in Agrochemical and Veterinary Medicine Research (Non-Clinical)

The tryptanthrin scaffold has demonstrated significant activity against a range of microorganisms and parasites, making its derivatives, including the 7-bromo variant, attractive for non-clinical exploration in agrochemical and veterinary fields. researchgate.netnih.govresearchgate.net The introduction of a bromine atom can often enhance the lipophilicity and metabolic stability of a molecule, potentially improving its efficacy and persistence in these applications.

Potential Agrochemical Applications:

Antifungal Agents: Tryptanthrin has shown activity against various fungal species. researchgate.net Research into the 7-bromo derivative could lead to new fungicides for crop protection.

Antibacterial Agents: Its antibacterial properties could be harnessed to combat plant pathogenic bacteria.

Potential Veterinary Applications:

Antiparasitic Agents: Tryptanthrin and its analogues have been investigated for activity against protozoan parasites such as Plasmodium falciparum (malaria), Leishmania donovani, and Trypanosoma brucei. nih.gov The 7-bromo derivative represents a logical next step in the search for more potent antiparasitic compounds for treating animal diseases.

The following table details the reported biological activities of the parent tryptanthrin scaffold relevant to these fields.

Target Organism ClassSpecific ExamplesPotential ApplicationReference
Protozoan Parasites Plasmodium falciparum, Leishmania donovani, Trypanosoma bruceiVeterinary antiparasitics nih.gov
Fungi Trichophyton, Microsporum speciesTopical antifungals researchgate.net
Bacteria Various Gram-positive bacteriaAntibacterial agents researchgate.net

Further screening of this compound against a panel of relevant agricultural and veterinary pathogens is a promising avenue for research.

Applications in Materials Science for Functional Molecule Design

The rigid, planar, and electron-deficient nature of the indolo[2,1-b]quinazoline-6,12-dione system makes it an interesting building block for the design of functional organic materials. evitachem.com The compound's structure is reminiscent of synthetic dyes and pigments, and its derivatives have been explored for their photoelectric properties. researchgate.net

The 7-bromo derivative is particularly useful in this context for several reasons:

Tuning Electronic Properties: The electronegative bromine atom can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is a key strategy in designing materials for organic electronics.

Enhancing Intermolecular Interactions: The heavy bromine atom can promote spin-orbit coupling and facilitate intersystem crossing, a property that is valuable for developing phosphorescent materials for organic light-emitting diodes (OLEDs).

Polymerization Handle: As discussed in section 6.2, the bromine atom serves as a reactive site for polymerization reactions (e.g., Suzuki polycondensation), allowing for the synthesis of conjugated polymers incorporating the indoloquinazoline core for applications as organic semiconductors.

Potential applications in materials science include its use as a component in:

Organic Light-Emitting Diodes (OLEDs)

Organic Photovoltaics (OPVs)

Organic Field-Effect Transistors (OFETs)

Specialty dyes and pigments

The ability to systematically modify the core structure through the 7-bromo position provides a clear path for the rational design of new materials with tailored optoelectronic properties.

Challenges, Limitations, and Future Research Trajectories

Overcoming Synthetic Efficiency and Scalability Challenges

Future efforts in this domain should prioritize the development of more efficient and scalable synthetic routes. This could involve exploring novel catalytic systems, such as copper-catalyzed reactions, which have shown promise in the synthesis of tryptanthrin (B1681603) derivatives. Additionally, the adoption of flow chemistry techniques could offer significant advantages in terms of reaction control, safety, and scalability, paving the way for the large-scale production required for extensive preclinical and clinical evaluation.

Identifying Novel Biological Targets and Underexplored Pathways

The parent compound, tryptanthrin, is known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. These activities are often attributed to its interaction with various cellular targets. However, the specific biological targets of 7-Bromoindolo[2,1-b]quinazoline-6,12-dione and the pathways it modulates are not yet fully elucidated. The introduction of a bromine atom can significantly alter the compound's electronic properties, lipophilicity, and steric profile, potentially leading to novel or enhanced interactions with biological macromolecules.

Future research should focus on comprehensive target identification and validation studies. This can be achieved through a combination of in vitro screening against a broad panel of kinases and other enzymes, as well as proteomic and genomic approaches to identify binding partners and downstream signaling effects. A deeper understanding of the compound's mechanism of action will be crucial for identifying its most promising therapeutic applications and for designing more potent and selective analogs. Furthermore, exploring its effects on less-investigated signaling pathways, such as those involved in cellular metabolism or immunomodulation, could reveal untapped therapeutic potential.

Addressing Resistance Mechanisms at the Molecular Level

A significant challenge in the development of targeted therapies, particularly in oncology, is the emergence of drug resistance. For quinazoline-based inhibitors, resistance can arise through various mechanisms, including mutations in the target protein that reduce drug binding, upregulation of alternative signaling pathways, and increased drug efflux from the cell. While the specific resistance mechanisms to this compound are unknown, it is crucial to anticipate and address this potential limitation.

Future research should involve the generation and characterization of resistant cell lines to elucidate the molecular mechanisms of resistance. This knowledge can then be used to design next-generation inhibitors that can overcome these resistance mechanisms. Strategies could include the development of covalent inhibitors that form an irreversible bond with the target protein or the design of compounds that can effectively inhibit both the wild-type and mutant forms of the target.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The vast chemical space and the complexity of biological systems present significant hurdles in traditional drug discovery. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate and rationalize the drug discovery process. These technologies can be applied to various stages, from hit identification and lead optimization to predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

In the context of this compound, AI and ML algorithms can be trained on existing data for related compounds to predict its biological activity against a range of targets. Furthermore, generative models can be used to design novel analogs with improved potency, selectivity, and drug-like properties. AI can also be employed to optimize synthetic routes, predicting reaction outcomes and suggesting optimal reaction conditions, thereby addressing the challenges outlined in section 7.1.

Strategies for Enhancing Molecular Selectivity and Specificity

While potent biological activity is a desirable attribute of a drug candidate, a lack of selectivity can lead to off-target effects and toxicity. The indoloquinazoline scaffold is known to interact with multiple biological targets. Therefore, enhancing the molecular selectivity and specificity of this compound is a critical objective.

Strategies to improve selectivity include structure-based drug design, where the three-dimensional structure of the target protein is used to guide the design of inhibitors that bind with high affinity and specificity. The introduction of specific functional groups that can form unique interactions with the target protein, while disfavoring interactions with off-targets, is a key approach. Additionally, exploring different substitution patterns on the indoloquinazoline core can help to fine-tune the selectivity profile of the compound.

Multi-Disciplinary Collaboration in Indoloquinazoline Research

The multifaceted challenges associated with the development of this compound necessitate a collaborative, multi-disciplinary approach. The successful translation of this compound from a laboratory curiosity to a clinical reality will require the combined expertise of synthetic chemists, medicinal chemists, pharmacologists, computational scientists, and clinicians.

Fostering collaborations between academic research groups, pharmaceutical companies, and contract research organizations will be essential to leverage complementary skills and resources. Open communication and data sharing within these collaborations will be crucial for accelerating progress and overcoming the inevitable hurdles in the drug discovery and development pipeline. Such synergistic efforts will be instrumental in fully realizing the therapeutic potential of this compound and the broader class of indoloquinazoline alkaloids.

Q & A

Q. What are the optimized synthetic routes for 7-bromoindolo[2,1-b]quinazoline-6,12-dione, and how do reaction conditions affect yield?

The compound is typically synthesized via modifications of the tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione) scaffold. Key methods include:

  • Bromination at position 7 : Electrophilic aromatic substitution using brominating agents (e.g., N-bromosuccinimide) under controlled conditions (e.g., DMF, 60°C) .
  • Core structure synthesis : Condensation of isatin derivatives with indole-2,3-dione precursors, achieving yields >90% under acidic catalysis (e.g., acetic acid) .
    Critical factors include temperature control, solvent polarity, and stoichiometry of brominating agents to minimize side products like 8-bromo isomers .

Q. Which spectroscopic and computational methods are most reliable for characterizing this compound?

  • NMR/IR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., bromine-induced deshielding at C7). IR bands at ~1720 cm1^{-1} (C=O stretch) and ~1645 cm1^{-1} (C=N) are diagnostic .
  • STM imaging : Scanning tunneling microscopy visualizes the lowest unoccupied molecular orbital (LUMO) distribution, critical for understanding electron-transfer properties .
  • DFT calculations : Geometry optimization and electrostatic potential maps (e.g., using Gaussian software) validate experimental data .

Q. What are the primary biological activities associated with this compound?

  • Antimicrobial : Inhibits Trypanosoma brucei (EC50_{50} = 0.40 μM) via electron-withdrawing substituent effects at position 7/8 .
  • Anticancer : Targets topoisomerase II, inducing apoptosis in leukemia cells (IC50_{50} = 2–3 nM for oxime/alcohol derivatives) .
  • Anti-inflammatory : Modulates Nrf2 and NF-κB pathways, reducing pro-inflammatory cytokines (e.g., IL-6, TNF-α) .

Advanced Research Questions

Q. How do structural modifications at position 7 influence bioactivity, and what computational tools guide SAR studies?

  • Electron-withdrawing groups (e.g., Br, NO2_2) : Enhance antiparasitic activity by increasing electrophilicity and target binding affinity (e.g., heme interaction in malaria parasites) .
  • 3D-QSAR and pharmacophore modeling : CATALYST and MOE software identify critical steric/electronic features (e.g., hydrophobic pockets near C7) . Example: Bromine at C7 improves antileishmanial activity by 10-fold compared to unsubstituted tryptanthrin .

Q. What experimental strategies resolve contradictions in reported IC50_{50}50​ values across studies?

Discrepancies often arise from:

  • Assay variability : Cell line specificity (e.g., HeLa vs. Jurkat) and incubation time .
  • Redox interference : Cyclic voltammetry confirms compound stability under assay conditions; artifacts arise if derivatives undergo oxidation .
  • Target identification : Use CRISPR-Cas9 knockout models to validate mechanisms (e.g., Nrf2 dependency in anti-inflammatory activity) .

Q. Which mechanistic studies elucidate the role of 7-bromo substitution in topoisomerase II inhibition?

  • Molecular docking : AutoDock Vina simulations show bromine at C7 forms halogen bonds with topoisomerase II’s ATP-binding domain (binding energy = -9.2 kcal/mol) .
  • Enzyme kinetics : Surface plasmon resonance (SPR) reveals competitive inhibition (Ki_i = 15 nM) with ATP .
  • Cellular assays : γ-H2AX immunofluorescence confirms DNA damage via topoisomerase II trapping .

Q. How can photophysical properties of this compound be exploited in bioimaging or photodynamic therapy?

  • Singlet oxygen generation : Quantum yield (ΦΔ_\Delta) = 0.62 in DMSO, enabling use as a photosensitizer .
  • Two-photon absorption : Large cross-section (σ(2)^{(2)} = 150 GM at 800 nm) permits deep-tissue imaging .

Q. What strategies mitigate adsorption-induced stereoisomerization during surface studies (e.g., STM)?

  • Substrate choice : Highly oriented pyrolytic graphite (HOPG) reduces conformational flexibility vs. Au(111) .
  • Low-temperature imaging : Conduct STM at 77 K to stabilize the native conformation .

Methodological Resources

  • Synthetic protocols : See Grandolini et al. (1997) for nucleophilic substitution at the 6-keto group .
  • Computational tools : GAMESS for DFT, PyMOL for docking .
  • Bioactivity assays : WHO guidelines for antiparasitic drug screening .

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